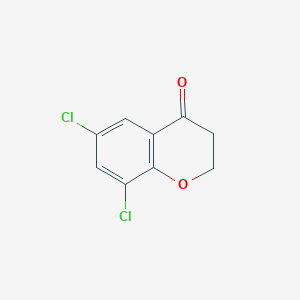
6,8-ジクロロクロマン-4-オン
概要
説明
科学的研究の応用
6,8-dichlorochroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology, it has been studied for its potential as an inhibitor of enzymes such as SIRT2 . In medicine, it has shown promise in the treatment of diseases such as cancer and HIV . Additionally, it has applications in the industry for the synthesis of functional materials .
作用機序
Target of Action
Chroman-4-one derivatives, to which 6,8-dichloro-chroman-4-one belongs, have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities .
Mode of Action
Chroman-4-one analogs have been reported to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that 6,8-Dichloro-chroman-4-one may interact with its targets in a similar manner, leading to significant inhibition of certain biological processes.
Biochemical Pathways
Given the broad biological activities of chroman-4-one derivatives , it can be inferred that multiple pathways might be influenced.
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.76 cm/s . These properties impact the bioavailability of 6,8-Dichloro-chroman-4-one, influencing its distribution and elimination in the body.
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . It is plausible that 6,8-Dichloro-chroman-4-one may have similar effects.
生化学分析
Biochemical Properties
Chroman-4-one derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities
Cellular Effects
Chroman-4-one derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Chroman-4-one derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of 6,8-dichlorochroman-4-one involves several methods. One common method is the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, which is then heated in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.
化学反応の分析
6,8-dichlorochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, sodium hydroxide, and trifluoromethanesulfonic acid . Major products formed from these reactions include 6,8-dichloro-2,3-dihydrochromen-4-one .
類似化合物との比較
6,8-dichlorochroman-4-one is similar to other chromanone derivatives such as 6,8-dibromo-2-pentylchroman-4-one and 2-phenyl chroman-4-one . it is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include chromone, chromene, and thiochroman-4-one, which also exhibit a wide range of pharmacological activities .
特性
IUPAC Name |
6,8-dichloro-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRWXABMOCRPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594354 | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-60-8 | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















